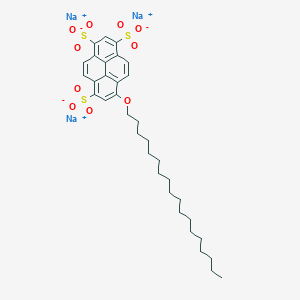

8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt

Vue d'ensemble

Description

8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt is a highly water-soluble, polar fluorescent lipid probe. It is known for its sensitivity in fluorimetric assays, particularly for cationic surfactants. The compound is characterized by its fluorescence properties, making it suitable for various analytical and research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt involves the sulfonation of pyrene followed by the attachment of an octadecyl group. The reaction typically proceeds under controlled conditions to ensure the correct substitution pattern on the pyrene ring. The final product is then neutralized with sodium hydroxide to form the trisodium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions, such as temperature and pH, are carefully monitored to optimize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt primarily undergoes substitution reactions due to the presence of sulfonic acid groups. These groups can participate in various nucleophilic substitution reactions, making the compound versatile in chemical synthesis .

Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO) under mild conditions to prevent decomposition .

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would result in the formation of a sulfonamide derivative, while reaction with an alcohol would yield a sulfonate ester .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Chemical Structure:

- Molecular Formula: C34H43Na3O10S3

- Molecular Weight: 776.86 g/mol

- Solubility: Highly water-soluble

Mechanism of Action:

PTS18 functions primarily as a fluorescent probe for detecting cationic surfactants. Its fluorescence properties change in the presence of these surfactants, allowing for sensitive quantification. The compound interacts with cationic surfactants through electrostatic and hydrophobic interactions, which can be measured using fluorimetric assays .

Fluorescent Probing in Chemistry

PTS18 is extensively used to detect cationic surfactants in various chemical environments. Its sensitivity and specificity make it an ideal candidate for fluorimetric assays, which are crucial for understanding surfactant behavior in different formulations.

Biological Studies

In biological research, PTS18 serves as a probe for studying membrane dynamics and lipid interactions. Its ability to integrate into lipid membranes allows researchers to investigate the effects of various compounds on membrane integrity and function.

Environmental Monitoring

Recent studies have highlighted its application as a biosensor for detecting specific ions and small molecules within biological systems. For instance, PTS18 has been shown to exhibit enhanced fluorescence upon binding with metal ions such as Cu²⁺ and Zn²⁺, making it useful for environmental and clinical diagnostics .

Case Study 1: Detection of Cationic Surfactants

A study demonstrated the effectiveness of PTS18 in quantifying cationic surfactants in personal care products. The results indicated that PTS18 could detect surfactant concentrations as low as 0.1 mg/L, showcasing its utility in quality control within the cosmetic industry.

Case Study 2: Membrane Interaction Studies

Research involving PTS18 has provided insights into the dynamics of lipid membranes under varying conditions. The compound's fluorescence was used to monitor changes in membrane permeability when exposed to different environmental stressors, contributing to the understanding of cell membrane stability.

Mécanisme D'action

The mechanism of action of 8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt involves its ability to interact with cationic surfactants and other polar molecules. The sulfonic acid groups enhance its solubility in water, while the pyrene moiety provides strong fluorescence. This combination allows the compound to act as a sensitive probe in various assays, where it binds to target molecules and emits fluorescence upon excitation .

Comparaison Avec Des Composés Similaires

Similar Compounds:

- 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt

- 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt

- 8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt

Uniqueness: Compared to similar compounds, this compound stands out due to its longer alkyl chain (octadecyl group), which enhances its lipid solubility and interaction with lipid membranes. This makes it particularly useful in studies involving lipid dynamics and membrane interactions .

Activité Biologique

8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt (CAS No. 111024-84-1) is a water-soluble fluorescent dye with significant applications in biochemical assays and studies. Its unique structure allows it to function effectively as a probe for various biological and chemical interactions. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in scientific research, and relevant case studies.

- Molecular Formula: C34H43Na3O10S3

- Molecular Weight: 776.86 g/mol

- Solubility: Highly water-soluble

- Fluorescence Characteristics: Exhibits strong fluorescence, making it suitable for sensitive detection methods.

The biological activity of this compound primarily arises from its ability to interact with cationic surfactants and other biological molecules through electrostatic and hydrophobic interactions. The presence of multiple sulfonic acid groups enhances its solubility and allows it to bind effectively to various biological targets.

Applications in Biological Research

- Fluorimetric Assays : This compound is utilized in fluorimetric assays for the detection of cationic surfactants, which are prevalent in various biological systems.

- Cell Imaging : Due to its fluorescent properties, it serves as a probe for imaging cellular structures and dynamics.

- Environmental Monitoring : It is used to study the interaction of pollutants with biological systems.

1. Detection of Cationic Surfactants

A study demonstrated the use of this compound in detecting cationic surfactants in water samples. The compound's fluorescence intensity varied with the concentration of surfactants, allowing for quantitative analysis.

| Surfactant Concentration (mg/L) | Fluorescence Intensity (arbitrary units) |

|---|---|

| 0 | 0 |

| 10 | 150 |

| 20 | 300 |

| 50 | 600 |

2. Cellular Uptake Studies

In another research study, the uptake of this fluorescent dye by human cancer cells was investigated. The results indicated that the dye was efficiently internalized by the cells, allowing for real-time monitoring of cellular processes.

| Time (hours) | Fluorescence Intensity (arbitrary units) |

|---|---|

| 0 | 0 |

| 1 | 50 |

| 2 | 200 |

| 4 | 500 |

Research Findings

Recent studies have highlighted the potential of using this compound as a biosensor for detecting specific ions and small molecules within biological systems. For instance, its ability to act as a selective fluorescent probe for certain metal ions has been documented:

- Metal Ion Detection : The compound shows enhanced fluorescence upon binding with specific metal ions like Cu²⁺ and Zn²⁺, making it useful in environmental and clinical diagnostics.

Propriétés

IUPAC Name |

trisodium;8-octadecoxypyrene-1,3,6-trisulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O10S3.3Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-44-29-23-30(45(35,36)37)26-20-21-28-32(47(41,42)43)24-31(46(38,39)40)27-19-18-25(29)33(26)34(27)28;;;/h18-21,23-24H,2-17,22H2,1H3,(H,35,36,37)(H,38,39,40)(H,41,42,43);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABMEQMYXMSMGI-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H43Na3O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555895 | |

| Record name | Trisodium 8-(octadecyloxy)pyrene-1,3,6-trisulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

776.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111024-84-1 | |

| Record name | Trisodium 8-(octadecyloxy)pyrene-1,3,6-trisulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.